molecular formula C13H20N2O4 B1332790 3,4,5-Triethoxybenzohydrazide CAS No. 379254-36-1

3,4,5-Triethoxybenzohydrazide

Cat. No. B1332790
M. Wt: 268.31 g/mol
InChI Key: VAJDYADVRMKUIC-UHFFFAOYSA-N
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Description

The compound of interest, 3,4,5-Triethoxybenzohydrazide, is a derivative of benzohydrazide with ethoxy groups at the 3, 4, and 5 positions of the benzene ring. Benzohydrazides are known for their potential in synthesizing various heterocyclic compounds, which often exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydrazides with various aldehydes or ketones to form the corresponding benzylidene derivatives. For instance, substituted benzylidene-3,4,5-trimethoxybenzohydrazides have been synthesized and characterized by IR and NMR spectroscopy, with their crystalline structures determined by X-ray diffraction . Similarly, other studies have reported the synthesis of triazole derivatives starting from acetohydrazide precursors, which are then further modified through reactions such as aminomethylation and cyclization .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, functional groups, and the overall conformation of the compounds . For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using a combination of these methods .

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including cyclization to form triazoles, aminomethylation to introduce aminoalkyl side chains, and acylation to form acylhydrazides . These reactions are typically carried out under basic or acidic conditions and can lead to a diverse array of heterocyclic compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives, such as solubility, lipophilicity, and acidity, can be assessed using techniques like potentiometric titration, HPLC, and thermogravimetric analysis. For instance, the lipophilicity of triazole derivatives has been investigated using HPLC, and their acidity constants (pKa values) have been determined potentiometrically in non-aqueous solvents . The crystalline structure of these compounds often reveals the presence of intermolecular hydrogen bonds, which can lead to the formation of one-dimensional infinite-chain structures in the solid state .

Scientific Research Applications

Antioxidant Activity

  • Study 1: A study conducted by Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, including a key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide. These compounds displayed significant antioxidant activities, evaluated using DPPH and Ferric Reducing Antioxidant Power assays. Theoretical calculations were also performed to understand the importance of NH, SH, and CH hydrogens on these activities (Kareem et al., 2016).

Antiproliferative Activity

  • Study 2: Kumar et al. (2013) explored the antiproliferative effect of various compounds, including those derived from 1,2,4-triazoles, against human cancer cell lines. They found that some compounds showed good activity on cell lines, indicating potential as anticancer agents (Kumar et al., 2013).

Urease Inhibition

  • Study 3: Taha et al. (2015) synthesized 3,4,5-trihydroxybenzohydrazones and evaluated them for urease inhibition, showing excellent results close to the standards of thiourea. They also performed kinetic studies to determine the mode of inhibition (Taha et al., 2015).

Mosquito-Larvicidal and Antibacterial Properties

  • Study 4: Castelino et al. (2014) reported the synthesis of novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities. Among the novel derivatives, some compounds showed relatively high larvicidal activity against a malaria vector (Castelino et al., 2014).

Cholinesterase Inhibitors

  • Study 5: Arfan et al. (2018) synthesized S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their cholinesterase inhibitory potential. They identified compounds with significant inhibitory potential against AChE and BChE enzymes, suggesting potential applications in treating diseases like Alzheimer's (Arfan et al., 2018).

Lipase and α-Glucosidase Inhibition

  • Study 6: Bekircan et al. (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from 1,2,4-triazoles. This study found significant inhibitory activity against these enzymes, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Safety And Hazards

When handling 3,4,5-Triethoxybenzohydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

3,4,5-triethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJDYADVRMKUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365835
Record name 3,4,5-triethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Triethoxybenzohydrazide

CAS RN

379254-36-1
Record name 3,4,5-triethoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PG Mandhane, RS Joshi, W Khan… - Journal of the Korean …, 2011 - koreascience.kr
5-(3, 4, 5-Triethoxyphenyl)-1, 3, 4-oxadiazole-2-thiol 6 on treatment with substituted 3-(bromomethyl)-2-chloroquinoline or 2-(p-tolyloxy)-3-(bromomethyl) quinoline 4a-j afforded the …
Number of citations: 3 koreascience.kr

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